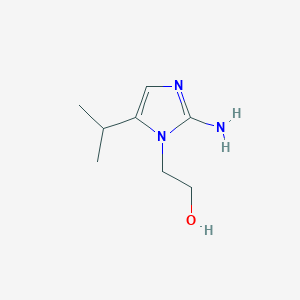
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields . This particular compound features an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the preparation process may involve the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield 2-amino-2-methyl-1-propanol, which can then be further reacted to form this compound . This method is advantageous due to its cost-effectiveness and high product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted imidazoles depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Known for its antibacterial properties.
2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol: Used in the synthesis of efficient catalysts.
Uniqueness
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol is unique due to its combination of amino and hydroxyl groups, which provide it with versatile reactivity and the ability to form multiple types of chemical bonds. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(2-amino-5-propan-2-ylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)7-5-10-8(9)11(7)3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,9,10) |
Clave InChI |
IEMXWZDAHLBHKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(N1CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
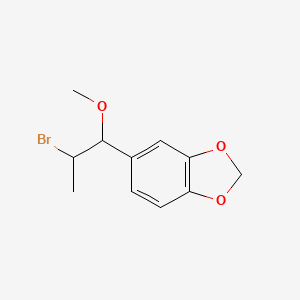

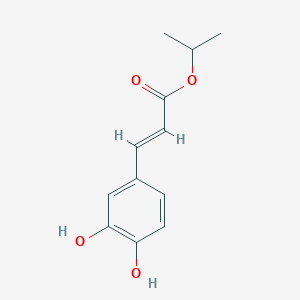
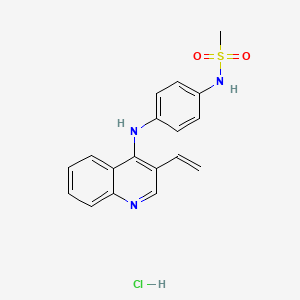
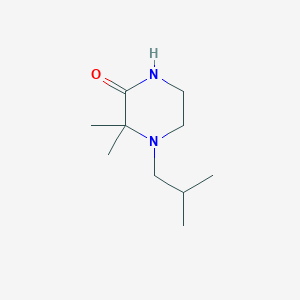
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

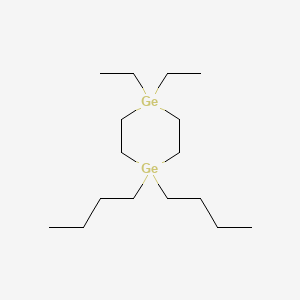

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
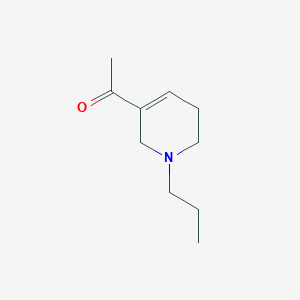
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
